molecular formula C11H16N4O B13255083 (2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine

(2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B13255083
M. Wt: 220.27 g/mol
InChI Key: CXWSYZAZAKVYKM-UHFFFAOYSA-N
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Description

The compound (2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine features a 2-aminoethyl group linked via an amine bond to a pyrazole ring substituted at position 3 with a 5-methylfuran-2-yl moiety. This structure combines a flexible aminoethyl chain with a heterocyclic pyrazole-furan system, which may confer unique physicochemical properties, such as moderate lipophilicity (due to the furan) and enhanced water solubility (from the aminoethyl group).

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

N'-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine

InChI

InChI=1S/C11H16N4O/c1-8-2-3-10(16-8)11-9(7-14-15-11)6-13-5-4-12/h2-3,7,13H,4-6,12H2,1H3,(H,14,15)

InChI Key

CXWSYZAZAKVYKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C(C=NN2)CNCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the reaction of 5-methylfuran-2-carbaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The resulting pyrazole derivative is then reacted with 2-bromoethylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the furan and pyrazole rings.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

(a) Furan vs. Thiophene/Thiazole Substitution
  • Analog 1 : {[3-(Thiophen-2-yl)-1H-pyrazol-4-yl]methyl}[1-(thiophen-2-yl)ethyl]amine () replaces furan with thiophene. The sulfur atom increases lipophilicity (clogP ~2.5 vs. ~1.8 for furan) but reduces hydrogen-bonding capacity .
  • Analog 2 : 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine () substitutes furan with a thiazole-phenyl system, significantly boosting aromatic surface area and steric bulk, which may affect receptor binding .
(b) Aminoethyl Chain vs. Alkyl/Aryl Amines
  • Target Compound: The 2-aminoethyl group provides a protonatable amine (pKa ~9–10), improving aqueous solubility (logS ~−3.0) compared to non-polar analogs.
  • Analog 3: [2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine () replaces the primary amine with a dimethylamino group, reducing basicity (pKa ~8) and solubility (logS ~−4.2) .
  • Analog 4 : (1-Phenyl-1H-pyrazol-4-yl)methylamine () uses an isopropyl group, resulting in higher hydrophobicity (clogP ~2.8) and reduced bioavailability .

Functional Group Modifications in Related Compounds

(a) Carboxylic Acid Derivatives
  • Analog 5 : 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid () replaces the amine with a carboxylic acid, drastically altering polarity (logS ~−2.5 vs. ~−3.5 for the target compound) and introducing pH-dependent ionization .
(b) Sulfonamide and Sulfonyl Derivatives
  • Analog 6 : 4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide () incorporates a sulfonamide group, enhancing metabolic stability but reducing membrane permeability (clogP ~3.1) .

Pharmacological Implications from Patent Literature

  • Kinase Inhibitors : Compounds like (3S,4R)-tert-butyl 4-(3-((2-(1H-pyrazol-4-yl)ethyl)carbamoyl)-4-fluorophenyl)piperidine derivatives () highlight pyrazole-amine motifs as kinase-binding scaffolds. The target compound’s furan may mimic fluorophenyl groups in hydrophobic kinase pockets .
  • GPCR Antagonists: Derivatives such as 1-(1H-pyrazol-4-yl)methyl-3-phenyl-1,3-dihydro-2H-imidazole () suggest pyrazole-amines as GPCR modulators. The aminoethyl chain in the target compound could enhance interactions with polar GPCR residues .

Biological Activity

(2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine, also known as a dihydrochloride salt with CAS number 1909348-39-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the chemical properties, synthesis, and biological activities of this compound, drawing from diverse research findings and case studies.

The molecular formula of this compound is C11H18Cl2N4O, with a molecular weight of 293.19 g/mol. The compound features a pyrazole ring substituted with a 5-methylfuran group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC11H18Cl2N4O
Molecular Weight293.19 g/mol
CAS Number1909348-39-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The details of the synthetic pathway can vary, but it often includes the formation of the pyrazole core followed by the introduction of the aminoethyl side chain.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing pyrazole and furan moieties have been shown to possess cytotoxic effects against various cancer cell lines. A study reported that related compounds demonstrated micromolar activity against glioma and melanoma cell lines, suggesting that this compound may also have similar effects .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Similar pyrazole derivatives have been evaluated for their effectiveness against resistant bacterial strains. In vitro studies have shown that compounds with furan and pyrazole structures can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • DNA Interaction : Some studies suggest that similar compounds may interact with DNA gyrase, an essential enzyme for bacterial DNA replication. Inhibition of this enzyme can lead to bacterial cell death .
  • Apoptosis Induction : Compounds exhibiting cytotoxicity often induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and programmed cell death .

Case Studies

Several case studies highlight the biological efficacy of structurally related compounds:

  • Case Study on Antitumor Activity : A derivative containing a pyrazole ring was tested against various cancer cell lines (A549, HeLa). Results showed significant inhibition at concentrations around 10 µM .
  • Case Study on Antimicrobial Properties : A series of pyrazole derivatives were synthesized and tested against resistant bacterial strains, revealing effective inhibition zones ranging from 20 to 40 mm at concentrations of 10 mg/ml .

Q & A

Q. Table 1: Comparative Synthesis Methods

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Cyclization (POCl₃)POCl₃, 120°C, 6h5898.5
Suzuki CouplingPd(OAc)₂, NaHCO₃, 100°C, 3h6597.8

Q. Table 2: Antimicrobial Activity Profile

StrainMIC (µg/mL)Positive Control (MIC, µg/mL)Reference
S. aureus (ATCC 25923)12.5Ampicillin (1.0)
E. coli (ATCC 25922)50.0Ciprofloxacin (0.5)

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